molecular formula C18H12F6O2 B12532222 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 819792-70-6

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12532222
CAS No.: 819792-70-6
M. Wt: 374.3 g/mol
InChI Key: CBJLLLGPFLOMFP-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 3-methoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzaldehyde: A precursor used in the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one.

    3-Methoxyacetophenone: Another precursor used in the synthesis.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional properties.

Uniqueness

This compound is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high stability and reactivity.

Biological Activity

The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H14F6O
  • Molecular Weight : 368.29 g/mol
  • Structural Characteristics : The compound features a prop-2-en-1-one backbone with trifluoromethyl and methoxy substituents, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. One significant pathway affected is the inhibition of 5α-reductase , an enzyme involved in steroid metabolism.

Inhibition of 5α-reductase

A study demonstrated that derivatives of caffeic acid containing the 3,5-bis(trifluoromethyl)phenyl moiety can inhibit the activity of 5α-reductase type 1 (SRD5A1) . The derivative N-[3,5-bis(trifluoromethyl)phenyl]amide showed a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM , indicating potent inhibitory activity with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityResultReference
Inhibition of SRD5A1 IC50 = 1.44 ± 0.13 µM
Cytotoxicity IC50 = 29.99 ± 8.69 µM
DHT Production Inhibition Up to 46% at 1 µM
Cell Viability at Treatment 88% at 1 µM

Study on SRD5A1 Inhibition

In a controlled study using human keratinocyte cells (HaCaT), the compound demonstrated significant inhibition of dihydrotestosterone (DHT) production, a critical factor in androgen-related disorders such as androgenetic alopecia and benign prostatic hyperplasia. The study revealed that treatment with the compound at concentrations of 0.2 to 2.5 µM resulted in a concentration-dependent inhibition of DHT production without significant cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have confirmed the binding affinity and stability of the compound within the active site of SRD5A1, suggesting a competitive inhibition mechanism. These findings were corroborated by molecular dynamics simulations that illustrated the structural integrity and interactions between the compound and enzyme .

Properties

CAS No.

819792-70-6

Molecular Formula

C18H12F6O2

Molecular Weight

374.3 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H12F6O2/c1-26-15-4-2-3-12(9-15)16(25)6-5-11-7-13(17(19,20)21)10-14(8-11)18(22,23)24/h2-10H,1H3

InChI Key

CBJLLLGPFLOMFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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